2-Ethyl-5-ethynylthiophene

Description

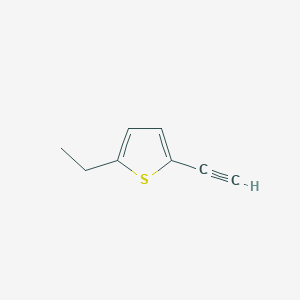

2-Ethyl-5-ethynylthiophene is a thiophene derivative featuring an ethyl group at the 2-position and an ethynyl group at the 5-position of the aromatic ring. The ethyl substituent is electron-donating, while the ethynyl group introduces rigidity and linearity, enhancing conjugation properties. Thiophene derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .

Properties

IUPAC Name |

2-ethyl-5-ethynylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8S/c1-3-7-5-6-8(4-2)9-7/h1,5-6H,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSZGTTVMFZIEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-ethynylthiophene typically involves the alkylation of thiophene derivatives. One common method is the Sonogashira coupling reaction, which involves the reaction of 2-ethyl-5-iodothiophene with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-ethynylthiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like bromine and chloromethyl methyl ether are employed under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: 2-Ethyl-5-ethylthiophene.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

2-Ethyl-5-ethynylthiophene has several applications in scientific research:

Material Science: It is used in the synthesis of conductive polymers and organic semiconductors.

Medicinal Chemistry: The compound serves as a building block for the synthesis of potential therapeutic agents.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.

Industrial Applications: The compound is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-ethynylthiophene depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, which are crucial for binding to molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects

- Observed in 2-Ethyl-5-methylthiophene (), where methyl and ethyl groups contribute to hydrophobic interactions . Ethynyl (C≡CH): A rigid, linear group that enhances π-conjugation, making the compound suitable for optoelectronic applications. Contrasts with bulkier groups like phenylcarbamoyloxy (), which hinder molecular packing . Nitro (NO₂): Strongly electron-withdrawing, as seen in 2-ethynyl-5-nitrothiophene (), which may reduce reactivity in nucleophilic substitutions but improve stability in oxidative environments . Chloro (Cl): Moderately electron-withdrawing, as in 2-Chloro-5-ethynylthiophene (), which balances reactivity and electronic effects for intermediate synthesis .

Physicochemical Properties

- Crystallinity: Ethoxycarbonylmethylsulfanyl derivatives () form monoclinic crystals with hydrogen bonding (2.554 Å), whereas ethynyl groups likely promote planar stacking via π-π interactions .

- Solubility: Ethyl and methyl groups () improve solubility in non-polar solvents, while nitro or cyano groups () enhance polarity .

- Thermal Stability : Electron-withdrawing groups (e.g., nitro, chloro) increase thermal stability, as seen in halogenated thiophenes (), compared to electron-donating ethyl groups .

Data Table: Key Comparative Analysis

Research Implications

- Polymorphism Studies: As noted in , polymorphism screening of ethynyl-substituted thiophenes could optimize crystal packing for device fabrication .

- Medicinal Chemistry : While this compound lacks direct bioactivity data, its ethynyl group could enable click chemistry modifications for targeted drug delivery .

- Materials Development : Ethynyl’s conjugation properties warrant exploration in organic electronics, leveraging its rigidity for charge transport .

Biological Activity

2-Ethyl-5-ethynylthiophene is a compound of significant interest in the fields of organic chemistry and medicinal research. Its unique structural properties make it a valuable building block for various applications, including material science, medicinal chemistry, and biological studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the following chemical characteristics:

- IUPAC Name : this compound

- CAS Number : 1057670-00-4

- Molecular Weight : Approximately 120.2 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It exhibits properties that allow it to function as:

- Enzyme Inhibitor : The compound can inhibit specific enzymes, influencing metabolic pathways.

- Receptor Binding Agent : It binds to certain receptors, potentially modulating their activity and affecting cellular responses.

1. Medicinal Chemistry

This compound serves as a precursor for synthesizing potential therapeutic agents. Its derivatives have been explored for their antiproliferative activities against various cancer cell lines. For instance, compounds derived from thiophene structures have shown promising results in inhibiting tumor growth.

2. Material Science

In addition to its medicinal applications, this compound is utilized in synthesizing conductive polymers and organic semiconductors. Its electronic properties make it suitable for developing materials used in electronic devices.

Case Studies and Research Findings

Several studies have investigated the biological activity of thiophene derivatives related to this compound:

-

Antiproliferative Activity :

- A study synthesized a series of thiophene derivatives and evaluated their effects on cancer cell lines such as HeLa (human cervix carcinoma) and L1210 (murine leukemia). The findings indicated that modifications at the 5-position significantly impacted antiproliferative activity, with some derivatives outperforming standard treatments in specific cell lines .

-

Enzyme Interaction Studies :

- Research has demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways, suggesting its potential role in drug development targeting metabolic disorders.

- Photoactivatable Insecticides :

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.